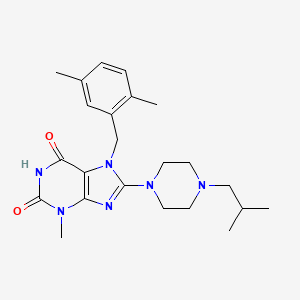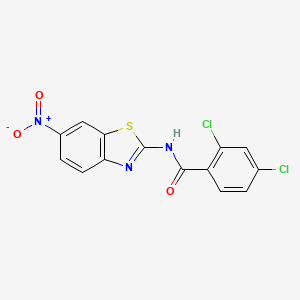
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of both benzothiazole and benzamide moieties in the structure enhances its potential for various applications in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Nitration of 1,3-dichlorobenzene: The starting material, 1,3-dichlorobenzene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4-dichloronitrobenzene.
Formation of benzothiazole: 2,4-dichloronitrobenzene is then reacted with 2-aminothiophenol under acidic conditions to form 6-nitro-1,3-benzothiazole.
Análisis De Reacciones Químicas
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Antibacterial and Antifungal Agents: Due to its benzothiazole structure, it exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Anticancer Research: The compound has shown promising results in inhibiting the growth of certain cancer cell lines, suggesting its potential use in anticancer drug development.
Biochemical Studies: It is used in biochemical studies to investigate the interactions between benzothiazole derivatives and various biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Receptor Binding: It can bind to specific receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Oxidative Stress: The compound may induce oxidative stress in microbial cells, leading to cell damage and death.
Comparación Con Compuestos Similares
2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2,4-Dichloronitrobenzene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
6-Nitro-1,3-benzothiazole: Another precursor, it has similar biological activities but lacks the benzamide moiety, which enhances the overall activity of the final compound.
Benzothiazole Derivatives: Other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, exhibit similar biological activities but differ in their chemical structures and specific applications.
Propiedades
IUPAC Name |
2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-7-1-3-9(10(16)5-7)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMYNUPAUPEOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
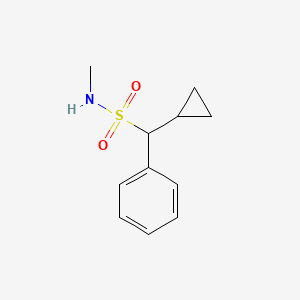
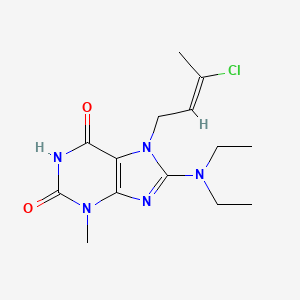
![4-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride](/img/structure/B2665648.png)
![2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole](/img/structure/B2665649.png)
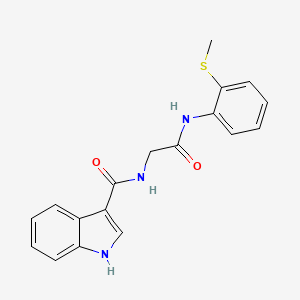

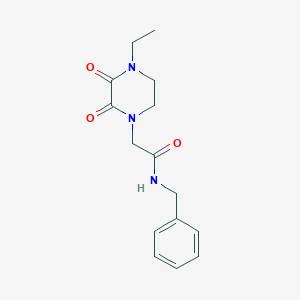

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
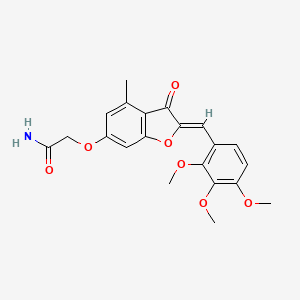
![Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665661.png)
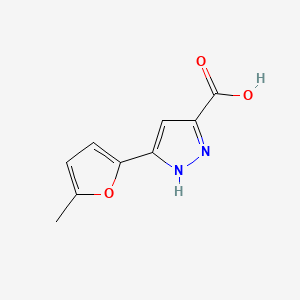
![2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2665664.png)
